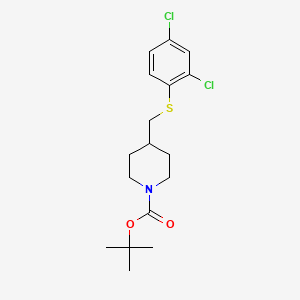

![molecular formula C29H27NO2Si B2982903 Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate CAS No. 3508-62-1](/img/no-structure.png)

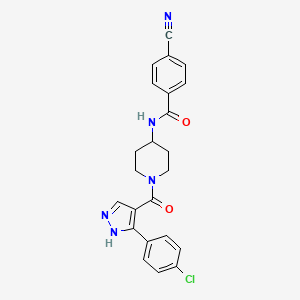

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate is a chemical compound that has been the subject of extensive scientific research in recent years. This compound has been found to have a wide range of potential applications in the fields of medicine, biochemistry, and pharmacology. In

科学的研究の応用

Alternative Reagents and Reactions

Fujiwara-Moritani Reactions : Tert-butyl perbenzoate has been identified as an alternative to benzoquinone for mild Fujiwara-Moritani reactions, facilitating the coupling between acetanilides and butyl acrylate under mild conditions. This insight points towards the potential utility of tert-butyl compounds in facilitating organic transformations (Liu & Hii, 2011).

Electrochemical Synthesis : An electrochemical method for synthesizing benzoxazole derivatives directly via the oxidation of 3,5-di-tert-butylcatechol demonstrates the importance of tert-butyl groups in activating compounds toward electrophilic substitution reactions. This process is highlighted for its mild and green conditions, suggesting the environmental friendliness of such approaches (Salehzadeh, Nematollahi, & Hesari, 2013).

Antibacterial Activity : The synthesis of lipophilic benzoxazoles from 3,5-di-tert-butyl-1,2-benzoquinone and amino acids, and their subsequent activity against Mycobacterium tuberculosis, highlights a potential research avenue for tert-butyl derivatives in developing new antibacterial agents. This study suggests a direct link between the structural features of such compounds and their biological activity (Vinšová et al., 2004).

Nucleophilic Substitutions and Radical Reactions : The versatility of tert-butyl phenylazocarboxylates in synthetic organic chemistry, facilitating both nucleophilic substitutions and radical reactions, underscores the significance of tert-butyl groups in modifying reactivity and enabling diverse chemical transformations (Jasch, Höfling, & Heinrich, 2012).

Asymmetric Catalytic Cyclopropanations : Aryloxycarbonylcarbene complexes of bis(oxazolinyl)pyridineruthenium, derived from tert-butyl diazoacetate, serve as active intermediates in asymmetric catalytic cyclopropanations, illustrating the role of tert-butyl groups in facilitating catalytic processes and enantioselective synthesis (Park, Sakata, & Nishiyama, 1996).

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate involves the reaction of 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid with tert-butyl bromoacetate in the presence of a base to form the tert-butyl ester. The resulting ester is then hydrolyzed to form the final product.", "Starting Materials": [ "10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid", "tert-butyl bromoacetate", "base" ], "Reaction": [ "Step 1: Dissolve 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylic acid and tert-butyl bromoacetate in a suitable solvent.", "Step 2: Add a base to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with an organic solvent.", "Step 4: Purify the product by column chromatography or recrystallization.", "Step 5: Hydrolyze the tert-butyl ester using an acid catalyst to obtain Tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate." ] } | |

CAS番号 |

3508-62-1 |

分子式 |

C29H27NO2Si |

分子量 |

449.625 |

IUPAC名 |

tert-butyl 10,10-diphenylbenzo[b][1,4]benzazasiline-5-carboxylate |

InChI |

InChI=1S/C29H27NO2Si/c1-29(2,3)32-28(31)30-24-18-10-12-20-26(24)33(22-14-6-4-7-15-22,23-16-8-5-9-17-23)27-21-13-11-19-25(27)30/h4-21H,1-3H3 |

InChIキー |

PTQHIIJDQDALMN-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)N1C2=CC=CC=C2[Si](C3=CC=CC=C31)(C4=CC=CC=C4)C5=CC=CC=C5 |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

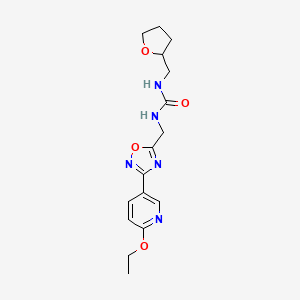

![2-((1-(2,3-dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2982820.png)

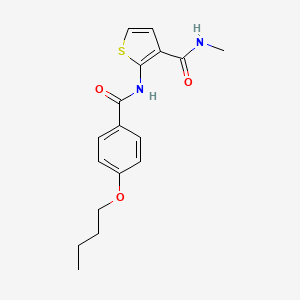

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2982823.png)

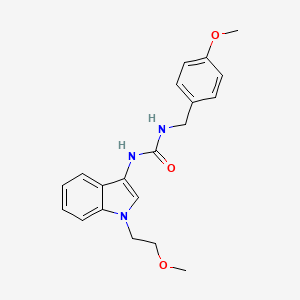

![2,6-difluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2982824.png)

![2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2982825.png)

![6-benzyl-2-((3-methylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2982827.png)

![2,2-dimethyl-N-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-8-yl]propanamide](/img/structure/B2982831.png)

![rac-(1R,2r,4S)-2-(Bromomethyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B2982832.png)